molecular formula C22H21F4N5O3 B8192656 (R)-Pirtobrutinib

(R)-Pirtobrutinib

カタログ番号 B8192656
分子量: 479.4 g/mol
InChIキー: FWZAWAUZXYCBKZ-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-Pirtobrutinib is a useful research compound. Its molecular formula is C22H21F4N5O3 and its molecular weight is 479.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Pirtobrutinib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Pirtobrutinib including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

  • Treatment of Relapsed or Refractory Mantle Cell Lymphoma and Other Non-Hodgkin Lymphomas : Pirtobrutinib has shown potential in treating relapsed or refractory mantle cell lymphoma and other non-Hodgkin lymphomas. It is a highly selective, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor with low nanomolar potency (Cohen et al., 2021).

  • Treatment of B-Cell Driven Cancers : Pirtobrutinib has demonstrated improved selectivity and potential for treating B-cell driven cancers with better precision and tolerability. Its potent, highly selective, non-covalent BTK inhibition is a key feature (Gómez et al., 2023).

  • Overcoming Drug Resistance : Pirtobrutinib is more potent in inhibiting cell proliferation and induces higher levels of apoptosis than ibrutinib, especially in cell lines resistant to ibrutinib/venetoclax (Liu et al., 2021).

  • Activity Against MYD88 Mutated WM and ABC DLBCL Lymphoma Cells : Pirtobrutinib shows highly selective anti-proliferative activity against these specific lymphoma cells, especially those expressing BTK Cys481 Mutant and are resistant to Ibrutinib (Munshi et al., 2021).

  • Combination Therapy for Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma : Studies suggest that fixed-duration pirtobrutinib combined with venetoclax and rituximab may lead to deeper remissions and longer disease control in these patients (Wierda et al., 2021).

  • Safety and Efficacy in Combination Therapy : Pirtobrutinib in combination with venetoclax ± rituximab showed safety and efficacy in relapsed/refractory chronic lymphocytic leukemia patients (Roeker et al., 2022).

  • Efficacy in Mantle Cell Lymphoma : Pirtobrutinib has a 52% overall response rate in previously treated mantle cell lymphoma (Eyre et al., 2022).

  • Potential in Treating Richter Transformation : Pirtobrutinib showed promising efficacy in pretreated patients with extremely poor prognosis, including those who had received prior chemoimmunotherapy and covalent BTK inhibitors (Frustaci et al., 2021).

  • Phase III Study in Mantle Cell Lymphoma : A phase III study (BRUIN MCL-321) is evaluating pirtobrutinib's efficacy compared to investigator choice of BTK inhibitor in BTK inhibitor-naive mantle cell lymphoma (Eyre et al., 2022).

  • Efficacy in Previously Treated CLL/SLL : Pirtobrutinib, a non-covalent BTK inhibitor, is well tolerated and leads to remissions in relapsed/refractory patients with multiple B-cell malignancies (Jensen et al., 2022).

特性

IUPAC Name

5-amino-3-[4-[[(5-fluoro-2-methoxybenzoyl)amino]methyl]phenyl]-1-[(2R)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F4N5O3/c1-11(22(24,25)26)31-19(27)17(20(28)32)18(30-31)13-5-3-12(4-6-13)10-29-21(33)15-9-14(23)7-8-16(15)34-2/h3-9,11H,10,27H2,1-2H3,(H2,28,32)(H,29,33)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZAWAUZXYCBKZ-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)N1C(=C(C(=N1)C2=CC=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Pirtobrutinib

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Pirtobrutinib
Reactant of Route 2
Reactant of Route 2
(R)-Pirtobrutinib
Reactant of Route 3
Reactant of Route 3
(R)-Pirtobrutinib
Reactant of Route 4
Reactant of Route 4
(R)-Pirtobrutinib
Reactant of Route 5
(R)-Pirtobrutinib
Reactant of Route 6
(R)-Pirtobrutinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。